molecular formula C12H15NO2 B12567740 N-(2-Methoxyphenyl)pent-4-enamide CAS No. 263546-15-2

N-(2-Methoxyphenyl)pent-4-enamide

Cat. No.: B12567740
CAS No.: 263546-15-2
M. Wt: 205.25 g/mol
InChI Key: YCCWYJPGTRMZIR-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)pent-4-enamide is an acetamide derivative characterized by a pent-4-enamide backbone substituted with a 2-methoxyphenyl group at the nitrogen atom. This compound belongs to a broader class of bioactive acetamides, which are frequently explored for their pharmacological and synthetic utility. The presence of the methoxy group at the ortho position on the phenyl ring and the unsaturated pent-4-enamide chain may confer unique reactivity, conformational flexibility, and target specificity.

Properties

CAS No.

263546-15-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-methoxyphenyl)pent-4-enamide

InChI

InChI=1S/C12H15NO2/c1-3-4-9-12(14)13-10-7-5-6-8-11(10)15-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)

InChI Key

YCCWYJPGTRMZIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)pent-4-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.

Another method involves the reaction of 4-pentenoic acid with 2-methoxyaniline in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)pent-4-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PIFA in TFE at -20°C.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Methoxyphenyl)pent-4-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy group and amide functionality play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound can modulate enzymatic activities and receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substitution Position : Ortho-methoxy substitution (as in N-(2-Methoxyphenyl)pent-4-enamide and Compound 39) correlates with enhanced anticancer activity compared to para-substituted analogues like N-(4-Methoxyphenyl)pentanamide, which instead exhibits anthelmintic properties .
  • Functional Groups : Addition of sulfonyl quinazoline (Compound 39) or hydroxamic acid (Compound 15a) significantly alters bioactivity, suggesting that secondary substituents drive target specificity .
Physicochemical and Pharmacokinetic Profiles
  • Drug-Likeness : N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s rules with high gastrointestinal absorption and low CYP450 inhibition, suggesting that ortho-substituted analogues like this compound may exhibit similar profiles .

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